Cas no 1541309-67-4 (3-bromo-5-chloro-4-iodobenzoic acid)

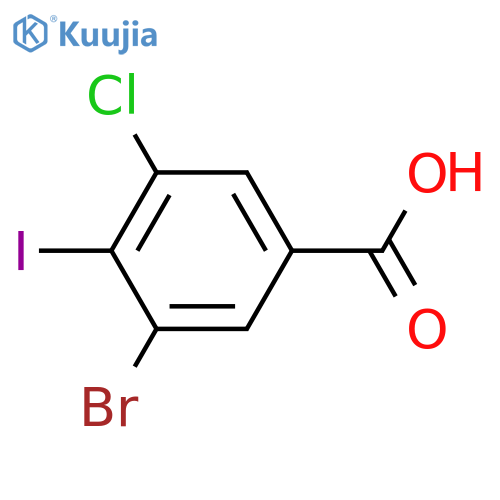

1541309-67-4 structure

商品名:3-bromo-5-chloro-4-iodobenzoic acid

CAS番号:1541309-67-4

MF:C7H3BrClIO2

メガワット:361.358992815018

MDL:MFCD24108573

CID:4604882

3-bromo-5-chloro-4-iodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-chloro-4-iodobenzoic acid

- 3-bromo-5-chloro-4-iodobenzoic acid

-

- MDL: MFCD24108573

- インチ: 1S/C7H3BrClIO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)

- InChIKey: RSRMULSKFRYECX-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC(Cl)=C(I)C(Br)=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

3-bromo-5-chloro-4-iodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 098391-1g |

3-Bromo-5-chloro-4-iodobenzoic acid |

1541309-67-4 | 1g |

£281.00 | 2023-04-14 | ||

| A2B Chem LLC | AL39508-25g |

3-Bromo-5-chloro-4-iodobenzoic acid |

1541309-67-4 | 99% | 25g |

$2995.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1260630-250mg |

3-bromo-5-chloro-4-iodobenzoic acid |

1541309-67-4 | 99% | 250mg |

$220 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1260630-1g |

3-bromo-5-chloro-4-iodobenzoic acid |

1541309-67-4 | 99% | 1g |

$435 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1260630-100mg |

3-bromo-5-chloro-4-iodobenzoic acid |

1541309-67-4 | 99% | 100mg |

$175 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1260630-5g |

3-bromo-5-chloro-4-iodobenzoic acid |

1541309-67-4 | 99% | 5g |

$905 | 2025-02-19 | |

| 1PlusChem | 1P00OFV8-5g |

3-Bromo-5-chloro-4-iodobenzoic acid |

1541309-67-4 | 99% | 5g |

$780.00 | 2025-03-01 | |

| 1PlusChem | 1P00OFV8-25g |

3-Bromo-5-chloro-4-iodobenzoic acid |

1541309-67-4 | 99% | 25g |

$3112.00 | 2025-03-01 | |

| 1PlusChem | 1P00OFV8-1g |

3-Bromo-5-chloro-4-iodobenzoic acid |

1541309-67-4 | 99% | 1g |

$229.00 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1260630-1g |

3-bromo-5-chloro-4-iodobenzoic acid |

1541309-67-4 | 99% | 1g |

$310 | 2025-02-28 |

3-bromo-5-chloro-4-iodobenzoic acid 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

1541309-67-4 (3-bromo-5-chloro-4-iodobenzoic acid) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量